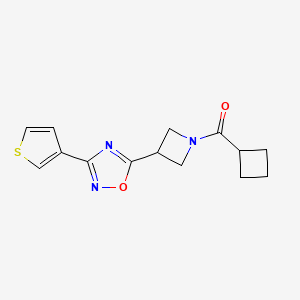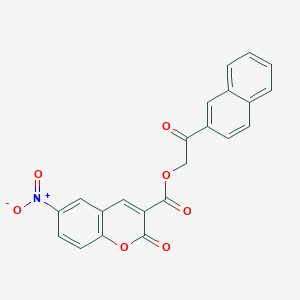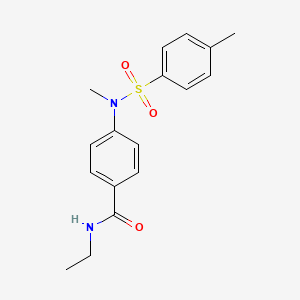
5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (also known as 1-CBA-TTO) is a novel heterocyclic compound with potential applications in a variety of scientific research areas. Due to its unique structure, 1-CBA-TTO has been studied for its potential as an antibacterial, antioxidant, and anti-inflammatory agent.
科学的研究の応用
1-CBA-TTO has been studied for its potential applications in a variety of scientific research areas. In particular, it has been investigated for its potential as an antibacterial, antioxidant, and anti-inflammatory agent. It has also been studied for its ability to inhibit the growth of cancer cells and for its potential use in the treatment of neurodegenerative diseases. Additionally, it has been explored as a potential drug candidate for the treatment of cardiovascular diseases, diabetes, and obesity.
作用機序
The exact mechanism of action of 1-CBA-TTO is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it is thought to act as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
1-CBA-TTO has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that the compound is capable of inhibiting the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Furthermore, it has been found to have neuroprotective and cardioprotective effects.
実験室実験の利点と制限
1-CBA-TTO has several advantages for laboratory experiments. It can be synthesized relatively easily, and its derivatives can be produced through simple reactions. Additionally, it is relatively stable, and its derivatives are not prone to decomposition. However, it is important to note that the compound is toxic and should be handled with extreme caution. Additionally, it is not yet clear whether the compound has any adverse effects in humans.
将来の方向性
There are several potential future directions for 1-CBA-TTO research. Further studies are needed to better understand its mechanism of action and the precise biochemical and physiological effects of the compound. Additionally, more research is needed to determine the potential therapeutic applications of the compound, such as its potential use as an antibacterial, antioxidant, anti-inflammatory, and cancer-fighting agent. Finally, further studies are needed to assess the safety and efficacy of 1-CBA-TTO in humans.
合成法
1-CBA-TTO can be synthesized through a three-step process, beginning with the reaction of 1-azetidin-3-yl-3-thiophenecarboxylic acid with cyclobutane-1,1-dicarboxylic anhydride in the presence of pyridine. This reaction yields the desired 1-CBA-TTO product, which can be isolated using standard chromatographic techniques. The second step involves the reaction of the isolated 1-CBA-TTO with 1,2-diaminobenzene in the presence of p-toluenesulfonic acid, resulting in the formation of a 1:1 mixture of 1-CBA-TTO and 1,2-diaminobenzene. This mixture can be separated using column chromatography, and the 1-CBA-TTO can be isolated in pure form. Finally, the isolated 1-CBA-TTO can be reacted with a variety of reagents, such as sodium hydroxide, to yield a range of derivatives.
特性
IUPAC Name |
cyclobutyl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(9-2-1-3-9)17-6-11(7-17)13-15-12(16-19-13)10-4-5-20-8-10/h4-5,8-9,11H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSOPVLXXCYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6502152.png)
![2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6502156.png)
![5-methyl-2-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6502157.png)
![1-[(5-methylthiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6502165.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide](/img/structure/B6502174.png)
![5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6502182.png)

![1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6502187.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6502188.png)
![2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6502192.png)
![N,N-dimethyl-3-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)aniline](/img/structure/B6502195.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6502201.png)
![5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B6502218.png)